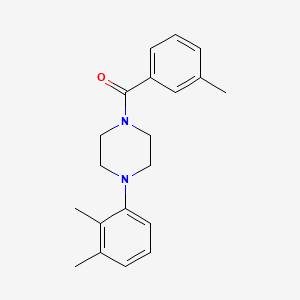
1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
- 1-(2,3-Dimethylphenyl)piperazine
- 1-(3-Methylbenzoyl)piperazine
- 1-(2,3-Dimethylphenyl)-4-benzoylpiperazine
Comparison: 1-(2,3-Dimethylphenyl)-4-(3-methylbenzoyl)piperazine is unique due to the presence of both 2,3-dimethylphenyl and 3-methylbenzoyl groups. This dual substitution pattern imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the 3-methylbenzoyl group may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C20H24N2O/c1-15-6-4-8-18(14-15)20(23)22-12-10-21(11-13-22)19-9-5-7-16(2)17(19)3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
RUYVPHQGAAHCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


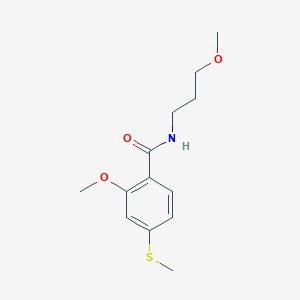
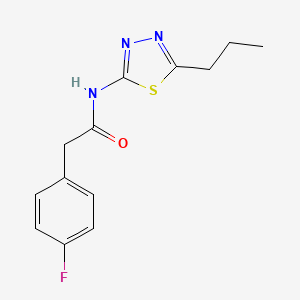

![N-benzyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170041.png)
![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170047.png)
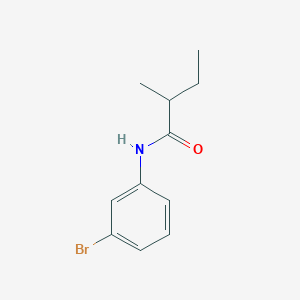
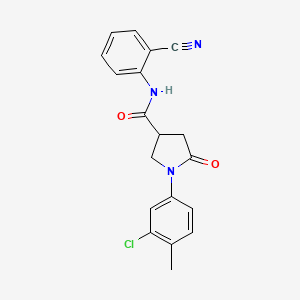
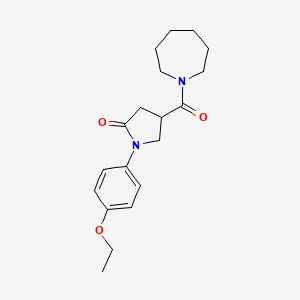
![2,4-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170079.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzamide](/img/structure/B11170080.png)
![1-(furan-2-carbonyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11170092.png)
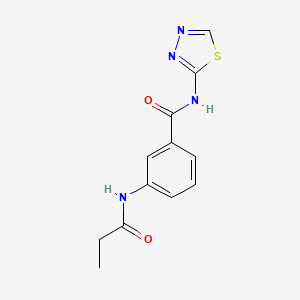
![N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11170119.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11170122.png)
